molecular formula C9H15ClO3 B8550019 tert-Butyl 5-chloro-3-oxopentanoate CAS No. 88023-66-9

tert-Butyl 5-chloro-3-oxopentanoate

Cat. No.: B8550019
CAS No.: 88023-66-9
M. Wt: 206.66 g/mol
InChI Key: NFTNLMCSTCLCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 5-chloro-3-oxopentanoate is a useful research compound. Its molecular formula is C9H15ClO3 and its molecular weight is 206.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

88023-66-9

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

tert-butyl 5-chloro-3-oxopentanoate

InChI

InChI=1S/C9H15ClO3/c1-9(2,3)13-8(12)6-7(11)4-5-10/h4-6H2,1-3H3

InChI Key

NFTNLMCSTCLCSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of diisoproply amine (20 mmol, 2.02 g, 3.05 ml) in dry THF (20 ml) at -78° C. was added n-butyllithium (20 mmol), 7.7 ml; 2.6M solution in hexanes. After stirring for 30 minutes, t-butyl acetate (22 mmol, 2.56 g) was added dropwise and the resulting mixture was stirred for 15 minutes. A solution of the lithium enolate of t-butyl acetate was subsequently added by cannula to a solution of ethyl 3-chloropropanoate (10 mmol, 1.37 g) in THF (25 ml) at -78° C. over 15 minutes. After stirring for an additional 15 minutes, the reaction was quenched by addition of glacial acetic acid (10 ml). After heating to room temperature, the reaction mixture was diluted with water (50 ml) and extracted with ether (150 ml). The ethereal extract was washed with 20% aqueous K2CO3 (2×100 ml), the organic phase was dried (MgSO4) and then concentrated in vacuo. Purification of the resulting liquid by gradient flash chromatography (SiO2, 1) 5% Et2O/pentane, 2) 15% Et2O/pentane) afforded t-butyl 5-chloro-3-oxopentanoate as a clear, colorless oil (4.08 g, 99%).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.56 g
Type
reactant
Reaction Step Four
[Compound]
Name
lithium enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.37 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
99%

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